molecular formula C12H20N2 B13255730 N-(2-Ethylbutyl)-2-methylpyridin-3-amine

N-(2-Ethylbutyl)-2-methylpyridin-3-amine

Cat. No.: B13255730
M. Wt: 192.30 g/mol
InChI Key: SQFCOSOQOWBAPZ-UHFFFAOYSA-N
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Description

N-(2-Ethylbutyl)-2-methylpyridin-3-amine is a secondary amine featuring a pyridine ring substituted with a methyl group at position 2 and an N-linked 2-ethylbutyl chain. This compound has been cataloged as a high-purity product by CymitQuimica, though it is currently listed as discontinued . Its structural uniqueness lies in the combination of a branched alkyl chain and a methylated pyridine core, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N-(2-ethylbutyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H20N2/c1-4-11(5-2)9-14-12-7-6-8-13-10(12)3/h6-8,11,14H,4-5,9H2,1-3H3

InChI Key

SQFCOSOQOWBAPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1=C(N=CC=C1)C

Origin of Product

United States

Preparation Methods

N-Alkylation of 2-Methylpyridin-3-amine

A common and effective route to prepare secondary amines like This compound is through the alkylation of the primary amine (2-methylpyridin-3-amine) with an appropriate alkyl halide (2-ethylbutyl halide).

  • Procedure : The reaction involves treating 2-methylpyridin-3-amine with 2-ethylbutyl iodide or bromide in the presence of a base such as cesium carbonate (Cs2CO3) in an aprotic solvent like acetonitrile at elevated temperatures (~70 °C). This method is supported by recent advances in selective N-alkylation chemistry using N-aminopyridinium salts as ammonia surrogates, which facilitate self-limiting alkylation to yield secondary amines selectively.

  • Optimization : The use of Cs2CO3 as a base has been shown to promote a one-pot alkylation/depyridylation sequence, enhancing yield and selectivity. For example, treatment of the pyridinyl amine with 1-iodohexane and Cs2CO3 at 70 °C for 16 hours gave high yields of secondary amines, suggesting similar conditions would be effective for 2-ethylbutyl derivatives.

  • Yields and Conditions :

Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Cs2CO3 CH3CN 70 16 79 One-pot alkylation/depyridylation
2 CsOAc CH3CN 70 16 98 (alkylated intermediate) Requires further depyridylation
3 t-BuOK CH3CN 70 16 Secondary amine directly formed Less selective base

Data adapted from recent ACS Organic Letters study on secondary amine synthesis via N-alkylation.

Reductive Amination

Another widely used method for preparing secondary amines involves reductive amination of 2-methylpyridin-3-amine with the corresponding aldehyde or ketone derived from 2-ethylbutanal or similar precursors.

  • Mechanism : The primary amine reacts with the aldehyde to form an imine intermediate (Schiff base), which is then reduced to the secondary amine using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation with Pd/C under hydrogen atmosphere.

  • Advantages : This method allows for high selectivity and mild reaction conditions, minimizing over-alkylation and side reactions.

  • Typical Conditions :

Reagent Solvent Temperature Time Yield (%) Notes
2-methylpyridin-3-amine + 2-ethylbutanal + NaBH(OAc)3 Dichloromethane Room temp 12-24 h 70-85 Mild, selective reductive amination

Reduction of Nitrile Precursors

Reduction of nitriles is a classic method to prepare primary and secondary amines. If a nitrile precursor such as 2-methylpyridin-3-yl nitrile is available, it can be reduced to the corresponding amine.

  • Reagents : Hydrogenation with Raney nickel catalyst under hydrogen gas or chemical reduction with lithium aluminum hydride (LiAlH4) or sodium in alcohol (Mannich reaction) can be employed.

  • Relevance : While this method is more common for primary amines, it can be adapted for the synthesis of secondary amines if the nitrile is part of a precursor molecule that already contains the alkyl substituent.

Buchwald–Hartwig Amination

For more complex or sensitive substrates, palladium-catalyzed Buchwald–Hartwig amination can be used to couple 2-methylpyridin-3-amine with alkyl or aryl halides under mild conditions.

  • Procedure : The amine and alkyl halide are reacted in the presence of a palladium catalyst, ligand, and base in an inert atmosphere. This method offers high regio- and chemoselectivity and has been used successfully for related pyridine derivatives.

  • Example : Synthesis of pyridinyl amines via Buchwald–Hartwig coupling with piperazine derivatives and pyridines has been reported, followed by further functionalization to yield substituted amines with pharmacological activity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
N-Alkylation 2-Methylpyridin-3-amine + 2-ethylbutyl halide Cs2CO3, CH3CN, 70 °C, 16 h High yield, straightforward Possible over-alkylation
Reductive Amination 2-Methylpyridin-3-amine + 2-ethylbutanal NaBH(OAc)3, DCM, room temp Mild, selective Requires aldehyde precursor
Reduction of Nitriles 2-Methylpyridin-3-yl nitrile H2/Raney Ni or LiAlH4 Direct conversion to amine Requires nitrile precursor
Buchwald–Hartwig Amination 2-Methylpyridin-3-amine + alkyl halide Pd catalyst, ligand, base, inert atm. High selectivity, functional group tolerance Requires expensive catalysts

Research Results and Analysis

  • The recent literature highlights the efficiency of N-aminopyridinium salts in facilitating selective N-alkylation reactions to secondary amines with high yields (up to 79-98%) under mild conditions using cesium carbonate as base.

  • Reductive amination remains a versatile and widely used approach due to its mild conditions and good selectivity, especially when aldehyde precursors are readily available.

  • Buchwald–Hartwig amination expands the scope of possible substituents and allows coupling with complex alkyl or aryl halides, useful for medicinal chemistry applications.

  • Reduction of nitriles is less commonly used for this specific compound but remains a fundamental method in amine synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylbutyl)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(2-Ethylbutyl)-2-methylpiperidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Ethylbutyl)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-(2-Ethylbutyl)-2-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in protein binding sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds exhibit structural or functional similarities to N-(2-Ethylbutyl)-2-methylpyridin-3-amine:

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Notes Reference
This compound Pyridine (2-methyl, 3-amine), branched 2-ethylbutyl chain ~206.3 Discontinued; limited bioactivity data
N-(2,4-Dimethylbenzyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine Pyrimidine core (4-methyl, 6-pyridinyl), benzyl substituent (2,4-dimethyl) ~346.4 Synthesized via ethyl acetate extraction; IR/NMR data available
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidine (4-pyridinyl), substituted phenyl group (5-amino-2-methyl) ~319.3 Similarity score: 0.65 (vs. target compound)
Octadecane, 3-ethyl-5-(2-ethylbutyl) Branched alkane chain (ethyl and 2-ethylbutyl substituents) ~310.6 Non-bioactive; identified in microbial extracts

Key Observations :

  • The target compound’s pyridine core and alkyl chain differentiate it from pyrimidine-based analogs (e.g., compounds in and ).
  • The 2-ethylbutyl group is shared with Octadecane, 3-ethyl-5-(2-ethylbutyl), though the latter lacks aromaticity and bioactivity .

Physicochemical Properties

  • Solubility: The pyridine-based target compound likely exhibits moderate polarity due to its amine group, contrasting with the highly nonpolar Octadecane derivative .
  • Synthesis : N-(2,4-Dimethylbenzyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine requires column chromatography for purification , whereas the target compound’s synthesis details are unspecified, though its discontinuation may relate to challenges in scalability or stability .

Biological Activity

N-(2-Ethylbutyl)-2-methylpyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is a common structural motif in many biologically active compounds. The presence of the ethylbutyl group and the amino functional group contributes to its pharmacological profile.

1. Nitric Oxide Synthase Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO). NO plays a significant role in various physiological and pathological processes, including inflammation and immune response. Inhibiting iNOS can potentially mitigate conditions such as sepsis and inflammatory diseases .

2. Antiviral Properties

Studies have suggested that pyridine derivatives exhibit antiviral activity. For instance, virtual screening has identified certain pyridine-based compounds that inhibit viral replication mechanisms, particularly against influenza viruses . While specific data for this compound is limited, its structural similarity to known antiviral agents suggests potential efficacy.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Mechanism Reference
iNOS InhibitionReduces NO production, mitigating inflammation
Antiviral ActivityPotential inhibition of viral replication
CytotoxicityVaries with concentration; requires further study

Case Study 1: iNOS Inhibition

In a study involving mice treated with lipopolysaccharide (LPS) to induce iNOS expression, compounds structurally related to this compound demonstrated significant tracer uptake in the lungs, indicating effective inhibition of iNOS activity. This suggests that similar compounds could be developed for therapeutic use in inflammatory diseases .

Case Study 2: Antiviral Screening

A virtual screening approach identified several pyridine derivatives with promising antiviral properties. While specific studies on this compound are lacking, the findings indicate that modifications to the pyridine structure can enhance antiviral efficacy against various pathogens .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in developing effective drugs based on pyridine derivatives. For example, modifications at different positions on the pyridine ring can significantly alter biological activity. This principle is crucial for optimizing this compound for specific therapeutic targets.

Q & A

Q. Optimization strategies :

  • Use orthogonal experimental designs (e.g., varying temperature, solvent polarity, or catalyst loading) to identify optimal conditions .
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at peak product formation .

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic

  • ¹H/¹³C NMR :
    • Pyridine ring protons : Expect signals at δ 7.5–8.5 ppm for aromatic protons. The methyl group (C-2) appears as a singlet near δ 2.5 ppm.
    • Ethylbutyl chain : CH₂ and CH₃ groups in the alkyl chain show signals at δ 0.8–1.6 ppm.
  • IR spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

How should researchers address discrepancies between experimental spectral data and computational predictions for this compound?

Advanced
Discrepancies may arise from tautomerism, impurities, or conformational flexibility:

  • Tautomer analysis : Compare experimental NMR data with DFT-calculated shifts for possible tautomers (e.g., amine vs. imine forms). For example, resolved keto-amine vs. hydroxy-pyridine tautomers via X-ray diffraction .
  • High-resolution MS : Identify trace impurities or by-products contributing to anomalous signals .
  • Dynamic NMR : Detect slow conformational exchanges (e.g., hindered rotation of the ethylbutyl chain) at variable temperatures .

What crystallization strategies are effective for obtaining X-ray quality crystals of this compound, and how do molecular interactions influence crystal packing?

Q. Advanced

  • Slow evaporation : Dissolve the compound in MeOH or EtOAc, then allow slow solvent evaporation in a controlled environment (20–25°C). successfully used this method to grow crystals suitable for SHELX refinement .
  • Solvent selection : Polar solvents (e.g., DMF) enhance hydrogen-bonding networks, while non-polar solvents (hexane/EtOAC) promote π-π stacking of aromatic rings .
  • Molecular interactions : Intra- and intermolecular N–H⋯O/N hydrogen bonds (as in ) stabilize crystal lattices. Dihedral angles between pyridine and alkyl chains should be analyzed for steric effects .

In cases of unexpected by-product formation during synthesis, what analytical workflows are recommended to identify and characterize these impurities?

Q. Advanced

  • Chromatographic separation : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate by-products .
  • X-ray crystallography : Resolve ambiguous structures (e.g., identified a lactam by-product via crystallography) .
  • Comparative spectroscopy : Contrast ¹H NMR of the crude mixture with purified product to assign impurity signals. MS/MS fragmentation patterns further elucidate structural deviations .

How can computational methods be integrated with experimental data to predict the reactivity or stability of this compound under varying conditions?

Q. Advanced

  • DFT calculations : Predict reaction pathways (e.g., alkylation site selectivity) using Gaussian or ORCA software. Compare activation energies for competing mechanisms .
  • Machine learning (ML) : Train models on reaction databases (e.g., nano data-enabled ML in ) to optimize solvent/catalyst combinations for derivative synthesis .
  • Molecular dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 100°C in DMSO) to identify labile bonds .

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